4,5-Dimethyl-1,3-thiazol-2-amine
Overview
Description
4,5-Dimethyl-1,3-thiazol-2-amine is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Mechanism of Action
Target of Action
4,5-Dimethyl-1,3-thiazol-2-amine, also known as 4,5-dimethylthiazol-2-amine, is a derivative of the thiazole group . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . .
Mode of Action
Thiazole derivatives have been known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Biochemical Pathways
These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The thiazole ring is stable and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Biochemical Analysis
Biochemical Properties
4,5-Dimethyl-1,3-thiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including this compound, have been shown to exhibit antimicrobial, antifungal, and antitumor activities . These interactions often involve binding to specific active sites on enzymes or proteins, leading to inhibition or activation of their functions. The compound’s ability to undergo electrophilic and nucleophilic substitutions at specific positions on the thiazole ring further enhances its reactivity and interaction with biomolecules .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can modulate the activity of key signaling molecules, leading to altered cellular responses . Additionally, the compound’s impact on gene expression can result in changes in the production of proteins involved in critical cellular functions. These effects highlight the compound’s potential as a therapeutic agent in treating various diseases .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. The compound can bind to enzymes, leading to inhibition or activation of their catalytic activities . For instance, thiazole derivatives have been shown to inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular metabolism . Additionally, the compound’s ability to interact with DNA and RNA can lead to changes in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that thiazole derivatives can maintain their biological activity over extended periods, making them suitable for long-term experiments . The degradation of the compound can lead to the formation of by-products that may have different biological activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antimicrobial or antitumor activities . At higher doses, the compound may cause toxic or adverse effects, including cytotoxicity and organ damage . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and ensuring its safe use in clinical applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms . These interactions can affect metabolic flux and the levels of metabolites in cells . Additionally, the compound’s metabolism can lead to the production of reactive intermediates that may have biological activities .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, thiazole derivatives have been shown to localize in the nucleus, where they can interact with DNA and influence gene expression . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-1,3-thiazol-2-amine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with thiourea in the presence of a base such as potassium carbonate in a mixture of methanol and water . The reaction proceeds through the formation of an intermediate, which is then cyclized to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
4,5-Dimethyl-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of dyes, fungicides, and biocides
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-1,3-thiazol-2-amine
- 5-Methyl-1,3-thiazol-2-amine
- 2-Amino-1,3-thiazole
Uniqueness
4,5-Dimethyl-1,3-thiazol-2-amine is unique due to the presence of two methyl groups at the 4 and 5 positions of the thiazole ring. This structural feature can influence its chemical reactivity and biological activity, potentially enhancing its efficacy in various applications compared to other thiazole derivatives .
Properties
IUPAC Name |
4,5-dimethyl-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c1-3-4(2)8-5(6)7-3/h1-2H3,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXLBDNVSIHRRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90275725 | |
Record name | 4,5-Dimethyl-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90275725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2289-75-0 | |
Record name | 4,5-Dimethyl-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90275725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4,5-dimethyl-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4,5-dimethylthiazol-2-amine interact with the mild steel surface to inhibit corrosion?
A1: The research suggests that 4,5-dimethylthiazol-2-amine (DTA) primarily acts as a cathodic inhibitor. This means it preferentially adsorbs onto the surface of the mild steel. [] This adsorption creates a physical barrier that hinders the transport of metal ions from the steel into the corrosive sulfuric acid solution. Additionally, the adsorbed DTA film also retards the hydrogen evolution reaction, further contributing to its corrosion inhibition properties. []
Q2: Were any computational studies performed to further understand the behavior of 4,5-dimethylthiazol-2-amine as a corrosion inhibitor?
A2: Yes, the researchers employed Density Functional Theory (DFT) calculations using the B3LYP functional to investigate the relationship between the molecular structure of DTA and its corrosion inhibition efficiency. [] DFT calculations can provide insights into the electronic structure and properties of molecules, helping to explain their interactions with metal surfaces in the context of corrosion inhibition.
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